6-bromo-1H-indazol-3-amine
Description
Significance of Indazole Derivatives in Medicinal Chemistry and Drug Discovery
The importance of indazole derivatives in the realm of medicinal chemistry cannot be overstated. These compounds have garnered significant attention due to their broad spectrum of biological activities and their presence in a number of clinically approved drugs. nih.govsamipubco.combenthamdirect.comresearchgate.net The inherent properties of the indazole ring system, including its aromaticity and the presence of nitrogen atoms that can act as hydrogen bond donors and acceptors, allow for a multitude of interactions with biological macromolecules. pharmablock.com This adaptability makes the indazole scaffold an invaluable starting point for the design and synthesis of new drugs. samipubco.compharmablock.com
Indazole as a Privileged Scaffold and Pharmacophore
The concept of a privileged scaffold is central to understanding the success of indazole derivatives in drug discovery. samipubco.compharmablock.com This term refers to a molecular framework that is repeatedly found in bioactive compounds, suggesting an inherent ability to interact favorably with various biological targets. The indazole nucleus fits this description perfectly, serving as a key pharmacophore in a multitude of therapeutic agents. nih.govsamipubco.compharmablock.com Its rigid, planar structure provides a defined orientation for substituent groups, while the nitrogen atoms offer crucial points for hydrogen bonding, a key interaction in many protein-ligand binding events. pharmablock.com This combination of features allows for the generation of diverse chemical libraries with a high probability of yielding compounds with desired biological activities. samipubco.com
The synthetic accessibility of the indazole core further enhances its status as a privileged scaffold. samipubco.com A wide variety of synthetic methods have been developed to functionalize the indazole ring at different positions, enabling medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives. nih.govsamipubco.com This flexibility is crucial for optimizing lead compounds into viable drug candidates with improved potency, selectivity, and metabolic stability. samipubco.compharmablock.com
Overview of Therapeutic Applications of Indazole Derivatives
The versatility of the indazole scaffold is reflected in the broad range of therapeutic applications of its derivatives. nih.govnih.govbenthamdirect.comresearchgate.net Researchers have successfully developed indazole-based compounds with potent activity against a variety of diseases, underscoring the scaffold's importance in modern medicine. samipubco.comnih.govtandfonline.com
Indazole derivatives have demonstrated significant promise as anti-tumor and anticancer agents. nih.govrsc.orgresearchgate.netrsc.org Several FDA-approved drugs containing the indazole moiety are used in the treatment of various cancers. rsc.orgrsc.org These compounds often function as kinase inhibitors, targeting specific enzymes that are crucial for cancer cell growth, proliferation, and survival. nih.govrsc.org The indazole scaffold has been shown to be an effective hinge-binding fragment, interacting with the ATP-binding site of kinases. mdpi.com For instance, pazopanib, a multi-kinase inhibitor, and axitinib, a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), both feature an indazole core and are used in the treatment of renal cell carcinoma. rsc.org Research continues to explore the potential of novel indazole derivatives to overcome drug resistance and improve treatment outcomes for cancer patients. nih.govresearchgate.net
The anti-inflammatory properties of indazole derivatives have been well-documented. nih.govresearchgate.netnih.gov These compounds have been investigated for their ability to modulate key inflammatory pathways. researchgate.netnih.govscispace.com One of the primary mechanisms of action for some indazole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the production of pro-inflammatory prostaglandins. nih.govscispace.com Benzydamine is a notable example of an indazole derivative with anti-inflammatory and analgesic properties. nih.gov By targeting the underlying mechanisms of inflammation, these compounds offer a potential therapeutic strategy for a range of inflammatory conditions. researchgate.netnih.gov
In an era of increasing antimicrobial resistance, the development of new antibacterial agents is a critical global health priority. Indazole derivatives have emerged as a promising class of compounds with potent antibacterial and antimicrobial activity. nih.govmdpi.combookpi.orgorientjchem.org These compounds have shown efficacy against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Some indazole derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication, highlighting a specific mechanism of action. nih.govmdpi.com The exploration of the indazole scaffold continues to be a viable strategy in the search for novel antibiotics to combat resistant pathogens. orientjchem.orgsemanticscholar.org
Indazole derivatives have also found applications in the treatment of cardiovascular diseases. nih.govbenthamdirect.comnih.gov Certain compounds have been developed for their antihypertensive effects, contributing to the management of high blood pressure. nih.govresearchgate.net For example, some indazole derivatives act as β3-adrenergic receptor agonists, which can lead to the relaxation of smooth muscle and a reduction in blood pressure without significantly affecting heart rate. acs.org Additionally, research has explored the potential of indazole-based compounds in treating other cardiovascular conditions, such as those related to platelet aggregation and vascular contraction. benthamdirect.com These findings underscore the broad therapeutic potential of the indazole scaffold in addressing cardiovascular health.
Chemical Compound Focus: 6-bromo-1H-indazol-3-amine
This article now shifts its focus to a specific, yet significant, member of the indazole family: This compound . This compound serves as a crucial building block and intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.comchemimpex.com
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | chemscene.com |
| Molecular Weight | 212.05 g/mol | chemscene.com |
| CAS Number | 404827-77-6 | chemscene.com |
| Appearance | White to off-white Crystalline Powder | echemi.com |
| Melting Point | 237-240 °C | echemi.comchemicalbook.com |
| Boiling Point | 431.3±25.0 °C (Predicted) | chemicalbook.com |
| Density | 1.867±0.06 g/cm³ | chemicalbook.com |
The presence of a bromine atom at the 6-position and an amine group at the 3-position of the indazole ring system imparts unique reactivity to this molecule. chemimpex.com The bromine atom, in particular, can be readily displaced or participate in various coupling reactions, allowing for the introduction of diverse functional groups and the construction of larger, more elaborate molecular architectures. smolecule.com
The amine group provides a site for further chemical modifications, such as acylation or alkylation, expanding the synthetic possibilities. This versatility makes this compound a valuable starting material in medicinal chemistry research, particularly in the development of kinase inhibitors and other targeted therapies. chemimpex.comchemimpex.combiosynth.com
While specific, in-depth biological activity data for this compound itself is limited in publicly available research, its role as a precursor is well-established. It is frequently utilized in the synthesis of compounds that are then evaluated for their biological effects. chemimpex.combiosynth.com For instance, it is a known component in the synthesis of molecules with potential anti-cancer properties. biosynth.com The investigation of derivatives synthesized from this compound is an active area of research, with the aim of discovering new and effective therapeutic agents. chemimpex.comresearchgate.net
Neurological Disorders (e.g., Alzheimer's, Antidepressant)
Indazole derivatives have emerged as significant candidates in the research and development of treatments for various neurological disorders. chemimpex.comresearchgate.net Their mechanism of action often involves the inhibition of key enzymes implicated in the pathology of these conditions, such as monoamine oxidase (MAO) and various kinases like Glycogen synthase kinase 3 (GSK3). researchgate.netmedchemexpress.com
In the context of Alzheimer's disease (AD), a progressive neurodegenerative disorder, research has focused on multitarget therapeutic strategies. nih.govmdpi.com Indazole-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE1), enzymes that play a role in the disease's progression. nih.govnih.gov For instance, a series of 5-substituted indazole derivatives demonstrated simultaneous inhibition of both cholinesterases and BACE1. nih.gov Some of these derivatives also exhibited neuroprotective and anti-inflammatory properties. nih.gov The development of indazole-based thiadiazole-bearing thiazolidinone hybrid derivatives has also been explored for their potential as anti-Alzheimer's agents, with some showing significant inhibitory effects on AChE and BuChE. nih.gov
The indazole scaffold is also being explored for its potential in treating depression. medchemexpress.com The neuropsychiatric symptoms associated with Alzheimer's disease, including depression, are a major focus of current research. mdpi.com While selective serotonin (B10506) reuptake inhibitors (SSRIs) are common treatments, their efficacy in AD patients has been inconsistent. mdpi.com This highlights the need for novel therapeutic approaches, and the diverse biological activities of indazole derivatives make them an interesting area of investigation. researchgate.netmdpi.com
Other Biological Activities (e.g., Antifungal, Anti-HIV)
The therapeutic potential of the indazole scaffold extends beyond neurological disorders. mdpi.comnih.gov Researchers have reported a wide range of biological activities for indazole derivatives, including antifungal and anti-HIV properties. mdpi.commedchemexpress.comnih.gov
The rise of resistant fungal strains necessitates the search for new antifungal agents. mdpi.com Indazole derivatives have shown promise in this area, with studies demonstrating their in vitro activity against various Candida species, including C. albicans and C. glabrata. mdpi.com The structural modifications of the indazole ring, such as the introduction of different functional groups, have been shown to influence their antifungal efficacy. mdpi.com
In the field of anti-HIV research, indazole-containing compounds have also been identified as having potential therapeutic value. mdpi.comnih.gov For example, 7-bromo-4-chloro-1H-indazol-3-amine serves as a key intermediate in the synthesis of Lenacapavir, an HIV-1 capsid inhibitor. This highlights the importance of the indazole scaffold in the development of novel antiviral agents.
Research Context of this compound
This compound is a specific indazole derivative that serves as a valuable building block in synthetic and medicinal chemistry. chemimpex.comchemimpex.com Its chemical structure, featuring a bromine atom at the 6-position and an amine group at the 3-position of the indazole ring, imparts unique reactivity and properties that are leveraged in various research applications. chemimpex.comchemimpex.com This compound is recognized for its role in the synthesis of bioactive molecules, particularly in the fields of oncology and neurology. chemimpex.com
Position of Bromine and Amine Functional Groups
The specific placement of the bromine and amine groups on the indazole ring of this compound is crucial to its chemical behavior and utility. The bromine atom at the 6-position enhances the compound's reactivity, making it a key site for further chemical modifications through reactions like nucleophilic substitution and palladium-catalyzed cross-coupling. chemimpex.comambeed.com This allows for the introduction of diverse molecular fragments to generate libraries of new compounds for biological screening. samipubco.com
The amine group at the 3-position also plays a significant role. Its presence allows for a variety of chemical transformations, contributing to the molecule's versatility as a synthetic intermediate. The relative positions of these two functional groups influence the electronic properties and steric environment of the molecule, which in turn dictates its reactivity and how it interacts with biological targets.
Role as a Key Intermediate and Building Block in Synthesis
This compound is widely utilized as a key intermediate and building block in the synthesis of more complex molecules. chemimpex.comchemimpex.comchemimpex.com Its bifunctional nature, with both a reactive bromine atom and an amine group, allows for stepwise or regioselective reactions to construct elaborate molecular architectures. rsc.org For example, the bromine can be used as a handle for introducing new substituents via Suzuki or Heck coupling reactions, while the amine group can be acylated, alkylated, or participate in condensation reactions. ambeed.comrsc.org
This versatility has made this compound a valuable starting material in the development of kinase inhibitors and other potential therapeutic agents. chemimpex.comchemimpex.com The ability to readily modify its structure allows chemists to systematically explore structure-activity relationships, optimizing the potency and selectivity of new drug candidates. samipubco.com The synthesis of various indazole derivatives for anticancer research, for instance, has utilized 6-bromo-1H-indazole (a related precursor) in iodination and subsequent Suzuki coupling reactions. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDHNAMVDBASAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383026 | |
| Record name | 6-bromo-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404827-77-6 | |
| Record name | 6-bromo-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-6-bromo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used method for the structural elucidation of organic molecules, including 6-bromo-1H-indazol-3-amine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and their connectivity.
Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the fused benzene (B151609) ring, the proton on the indazole nitrogen (N-H), and the protons of the amine group (NH₂). The chemical shifts (δ) and coupling patterns of the aromatic protons are particularly diagnostic for confirming the substitution pattern on the bicyclic ring system. While specific spectral data is often proprietary and provided in certificates of analysis by suppliers, analysis of related structures provides insight into the expected spectral features. bldpharm.comambeed.com For instance, in derivatives of 6-bromo-1H-indazole, the aromatic protons typically appear in the range of δ 7.0–8.1 ppm. mdpi.com
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum would be expected to show seven signals for the seven carbon atoms of the indazole core. The chemical shifts are influenced by the electronic environment, with the carbon atom attached to the bromine (C-Br) and the carbons of the pyrazole (B372694) ring showing characteristic shifts. Studies on closely related indazole derivatives show carbon signals for the bromo-substituted ring appearing between approximately 112 ppm and 141 ppm. mdpi.com ¹³C NMR is considered an especially effective tool for assigning the structure of substituted indazoles. mdpi.com
| Expected ¹H and ¹³C NMR Data for this compound | | :--- | :--- | | Nucleus | Expected Chemical Shift (δ) Range and Observations | | ¹H | Aromatic Protons: Signals expected in the δ 7.0-8.5 ppm range, with splitting patterns (doublets, doublet of doublets) confirming the 6-bromo substitution pattern. | | ¹H | Amine (NH₂) Protons: A broad singlet, the chemical shift of which can vary depending on solvent and concentration. | | ¹H | Indazole (N-H) Proton: A broad singlet, which may exchange with D₂O. | | ¹³C | Aromatic Carbons: Multiple signals expected in the δ 110-150 ppm range. | | ¹³C | C-Br: Signal for the carbon atom bonded to bromine, typically shifted due to the halogen's influence. | | ¹³C | C-NH₂: Signal for the carbon atom bonded to the amine group in the pyrazole moiety. |
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H or ¹³C NMR, offers direct insight into the electronic environment of the nitrogen atoms. For this compound, there are three distinct nitrogen atoms: the two nitrogens in the indazole ring (N1 and N2) and the nitrogen of the exocyclic amine group. A ¹⁵N NMR spectrum would show three separate signals, providing valuable data for confirming the tautomeric form and probing the electronic structure of the heterocyclic core. This technique is particularly useful in distinguishing between potential isomers where the nitrogen positions differ.
The indazole ring system can be substituted at either the N-1 or N-2 position, leading to the formation of regioisomers. mdpi.com Multinuclear and multidimensional NMR techniques are indispensable for distinguishing between these isomers. For example, in synthetic procedures involving alkylation of the indazole nitrogen, mixtures of N-1 and N-2 isomers are often produced. mdpi.commdpi.com
The chemical shifts in both ¹H and ¹³C NMR spectra are typically different enough to serve as diagnostic tools for structural assignment. mdpi.com In a study on the alkylation of 6-bromoindazole, the resulting N-1 and N-2 isomers were successfully separated and identified using NMR. mdpi.com Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can establish connectivity between protons and carbons, providing definitive proof of the substituent's position on the nitrogen atom.
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in the confirmation of its elemental composition. For this compound (C₇H₆BrN₃), the calculated molecular weight is approximately 212.05 g/mol . scbt.comfishersci.no
High-resolution mass spectrometry (HRMS) can provide an exact mass, which for this compound is 210.974503. chemsrc.com A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity: the [M]⁺ peak and the [M+2]⁺ peak. This characteristic doublet is a definitive indicator of the presence of a single bromine atom in the molecule. This pattern has been observed in the HRMS analysis of derivatives, confirming the presence and integrity of the bromo-indazole core. mdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is used as a method of authentication and quality control. fishersci.no The spectrum displays characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorption bands include N-H stretching vibrations for the amine (NH₂) and the indazole N-H group, C-H stretching for the aromatic ring, and C=C and C=N stretching vibrations within the heterocyclic ring structure. Furthermore, a characteristic band for the C-Br stretching vibration is expected at a lower frequency. researchgate.net
| Characteristic Infrared (IR) Absorption Bands | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | | Amine (N-H) | Stretch | 3300 - 3500 (typically two bands for primary amine) | | Indazole (N-H) | Stretch | 3100 - 3300 (broad) | | Aromatic (C-H) | Stretch | 3000 - 3100 | | Indazole Ring (C=N) | Stretch | ~1620 and ~1048 researchgate.net | | Aromatic Ring (C=C) | Stretch | 1450 - 1600 | | Carbon-Bromine (C-Br) | Stretch | ~675 researchgate.net |
X-ray Crystallography for Solid-State Structure Analysis
The solid-state structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate was determined using single-crystal X-ray diffraction, offering a detailed view of its molecular geometry and intermolecular interactions. iucr.orgiucr.org This analysis is crucial for confirming the molecular structure and understanding how the molecule arranges itself in a crystalline solid.
Detailed Research Findings
In a 2021 study by Thiruvalluvar and colleagues, the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate was elucidated. iucr.orgiucr.org The analysis revealed that the indazole core, consisting of fused pyrazole and benzene rings, is nearly planar. iucr.org This planarity is a common feature in such bicyclic aromatic systems.
Furthermore, the three-dimensional network of the crystal is stabilized by a combination of other intermolecular forces. iucr.org These include weak aromatic π–π stacking interactions, with a centroid-centroid separation of 3.7394 (6) Å, as well as C—H···O and C—H···Br hydrogen bonds. iucr.orgiucr.org
The crystallographic data confirms that the tert-butoxycarbonyl (Boc) group is attached to the N1 position of the indazole ring, as expected during the synthesis from 3-amino-6-bromoindazole. iucr.org
Interactive Data Tables
The following tables summarize the key crystallographic data and hydrogen bond geometry for tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, as reported in the literature.
| Parameter | Value |
|---|---|
| Empirical formula | C12H14BrN3O2 |
| Formula weight | 312.17 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 5.8281 (2) |
| b (Å) | 9.5694 (4) |
| c (Å) | 12.2859 (5) |
| α (°) | 86.587 (2) |
| β (°) | 80.208 (2) |
| γ (°) | 85.438 (2) |
| Volume (ų) | 670.39 (5) |
| Z | 2 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| N3—H3A···N2i | 0.85(2) | 2.22(2) | 3.024(2) | 158(2) |
| C2—H2···O2ii | 0.93 | 2.52 | 2.934(2) | 107 |
| C5—H5···Br1iii | 0.93 | 3.03 | 3.858(2) | 149 |
| C12—H12A···O2iv | 0.96 | 2.62 | 3.454(3) | 146 |
Symmetry codes: (i) −x+2, −y+1, −z; (ii) x, y, z; (iii) x+1, y, z; (iv) −x+1, −y+1, −z.
Computational and Theoretical Studies on Indazole Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties that are often difficult or impossible to measure experimentally. For indazole derivatives, these calculations provide a wealth of information about their electronic and structural characteristics.
Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules. It is frequently used to optimize the geometry of indazole derivatives and to calculate various molecular properties. rsc.orgresearchgate.net For instance, DFT calculations have been employed to analyze the mechanisms of reactions involving indazoles, such as regioselective N-alkylation. beilstein-journals.org These studies help in understanding the factors that control the outcome of chemical transformations. beilstein-journals.org
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are utilized to determine optimized geometrical parameters. rsc.orgresearchgate.net These theoretical calculations are foundational for further analysis of the molecule's electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. worldscientific.com
For various indazole derivatives, HOMO and LUMO energies have been calculated to show that charge transfer occurs within the molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For example, in a study of 7-bromo-1H-indazol-3-amine, the HOMO-LUMO gap was calculated to be 4.2 eV, providing insight into its electronic stability.
Table 1: Comparative HOMO-LUMO Gap for Bromoindazole Derivatives
| Compound | Molecular Formula | Bromine Position | Key Substituents | Planarity (°) | HOMO-LUMO Gap (eV) |
| 7-Bromo-1H-indazol-3-amine | C₇H₆BrN₃ | 7 | 3-NH₂ | <5 | 4.2 |
| 5-Bromo-1H-indazol-3-amine | C₇H₆BrN₃ | 5 | 3-NH₂ | 6–8 | 4.5 |
| 4-Bromo-7-methyl-1H-indazol-3-amine | C₈H₈BrN₃ | 4 | 3-NH₂, 7-CH₃ | 10–12 | 4.0 |
| 7-Bromo-4-chloro-1H-indazol-3-amine | C₇H₅BrClN₃ | 7 | 3-NH₂, 4-Cl | <5 | 3.8 |
Data sourced from computational studies on bromoindazole derivatives.
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, which helps in understanding the distribution of electrons. uni-muenchen.de This analysis has been performed on indazole derivatives using methods like B3LYP/6-31G(d,p). researchgate.net The calculated atomic charges provide information about the electrostatic properties of the molecule and can indicate which atoms are more likely to be involved in electrostatic interactions. researchgate.netuni-muenchen.de For example, in 5-bromo-1H-indazole derivatives, all hydrogen atoms have been shown to carry a net positive charge. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgscispace.com The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. rsc.org
MEP analysis of indazole derivatives has been performed using DFT calculations to identify these reactive sites. rsc.orgresearchgate.net This information is particularly useful for understanding intermolecular interactions, such as hydrogen bonding. rsc.org
Conformational Analysis and Stability of Isomers/Tautomers
The biological activity and chemical reactivity of indazole derivatives can be significantly influenced by their conformation and the relative stability of their isomers and tautomers. vulcanchem.comacs.org
Indazole exists in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. beilstein-journals.orgchemicalbook.com Numerous computational and experimental studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. beilstein-journals.orgchemicalbook.comrsc.orgresearchgate.net
The energy difference between these two tautomers has been calculated using various levels of theory. For instance, MP2/6-31G** calculations indicate that the 1H-tautomer is more stable by 3.6 kcal/mol. rsc.org Other DFT calculations have reported this energy difference to be around 4 to 6 kcal/mol, depending on the substituents on the indazole ring. researchgate.netwuxibiology.com This greater stability of the 1H-form is often attributed to its benzenoid structure, which confers greater aromaticity compared to the quinonoid structure of the 2H-tautomer. researchgate.net
Despite the higher energy of the 2H-tautomer, its presence can be significant in certain chemical reactions, influencing the regioselectivity of substitutions on the indazole ring. wuxibiology.com
Molecular Docking and Simulation Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its protein target. For indazole derivatives, docking and molecular dynamics (MD) simulations have been pivotal in elucidating their binding modes as inhibitors of various enzymes, particularly protein kinases.
Research on indazole derivatives as protein kinase inhibitors has shown that the indazole scaffold is a versatile pharmacophore. rsc.org Molecular docking studies have been performed to understand the binding fitness and interactions between indazole-based inhibitors and their target proteins. tandfonline.com For instance, arylsulphonyl indazole derivatives were studied for their interactions with VEGFR2 kinase. Docking simulations suggested these compounds were stabilized by hydrogen bonding and π–π stacking within the active site. rsc.org Similarly, docking studies of indazole derivatives in the ATP binding pocket of FGFR1 predicted hydrogen bonding and hydrophobic interactions involving the indazole N-H group. rsc.org
In a study targeting the anti-inflammatory protein cyclooxygenase-2 (COX-2), a derivative, 6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl) methanone, was shown to have a high binding energy of -9.11 kcal/mol. innovareacademics.in The docking analysis revealed two conventional hydrogen bonds with the amino acid residues Arg120 and Tyr355, along with multiple π-alkyl bonds with residues such as Tyr385, Trp387, and Leu352. innovareacademics.in An MD simulation of this compound further confirmed its stability within the active site of the COX-2 enzyme. innovareacademics.in
Another study focused on indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, identifying the 1H-indazole as a novel key pharmacophore. nih.gov The docking model showed that these compounds effectively interact with the ferrous ion of the heme group and key residues within hydrophobic pockets of the enzyme, which is crucial for their inhibitory activity. nih.gov The structure-activity relationship (SAR) analysis indicated that the 1H-indazole scaffold is essential for IDO1 inhibition. nih.gov
| Indazole Derivative Type | Protein Target | Key Interacting Residues | Reported Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 6-bromo-1H-indazol-1-yl-(3, 4-difluorophenyl) methanone | COX-2 | Arg120, Tyr355, Ala527, Gly526, Tyr385 | -9.11 | innovareacademics.in |
| (6-bromo-1H-indazol-1-yl) (p-tolyl) methanone | COX-2 | Ala527, Gly526, Leu359, Tyr385 | -8.80 | innovareacademics.in |
| 6-bromo-1H-indazol-1-yl-(4-fluorophenyl) methanone | COX-2 | Ala527, Gly526, Trp387, Phe381 | -8.49 | innovareacademics.in |
| Arylsulphonyl indazoles | VEGFR2 (PDB: 3EWH) | Not specified | -36.5 to -66.5 (Interaction Energy) | rsc.org |
| Indazole derivatives | HIF-1α | Not specified | Not specified | nih.gov |
| Indazole-sulfonamides (Compound 9) | JAK3, ROCK1 | Not specified | Not specified | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. These studies are crucial for optimizing lead compounds and designing new molecules with enhanced potency. Both 2D and 3D-QSAR studies have been successfully applied to various series of indazole derivatives to understand the structural requirements for their biological functions.
For example, 3D-QSAR studies were conducted on a series of indazole derivatives acting as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors. tandfonline.comnih.gov Using both Field-based and Gaussian-based approaches, models with good statistical and predictive abilities were developed. The Gaussian-based model for HIF-1α inhibition showed a high correlation coefficient (r² = 0.8885) and predictive ability (q² = 0.7782). tandfonline.com The contour maps generated from these models provided a structural framework for designing new inhibitors, highlighting the importance of steric and electrostatic fields for inhibitory potency. tandfonline.comnih.gov
In another study, 2D and 3D-QSAR models were developed for 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, which have anticancer potential. growingscience.com Similarly, QSAR modeling was used to investigate indazole derivatives as histone deacetylase (HDAC) inhibitors for treating breast cancer. nih.gov A study on 5-substituted-1H-indazole derivatives as Glycogen synthase kinase-3 beta (GSK-3β) inhibitors also employed 2D and 3D-QSAR to identify key structural features, which were then used to optimize new compounds. innovareacademics.in These QSAR models help in understanding how different substituents on the indazole ring influence the compound's activity. tandfonline.comnih.gov
| Inhibitor Target | QSAR Model Type | Key Statistical Measures | Key Findings | Reference |
|---|---|---|---|---|
| HIF-1α | Field-based 3D-QSAR | r² = 0.8832, q² = 0.6334 | Steric and electrostatic maps provide a framework for new inhibitor design. | tandfonline.com |
| HIF-1α | Gaussian-based 3D-QSAR | r² = 0.8885, q² = 0.7782 | Mapped steric features to locate optimal bulky or non-bulky groups on the indazole scaffold. | tandfonline.com |
| HDAC | 2D-QSAR (MLR) | Not specified | Identified compounds C32, C26, and C31 as having superior inhibitory activity (pIC50 > 9.1). | nih.gov |
| GSK-3β | 2D/3D QSAR | Not specified | Identified important descriptors for biological activity and guided the optimization of 450 new compounds. | innovareacademics.in |
| TTK | 2D/3D QSAR | Not specified | Analyzed a series of 109 indazole derivatives to explore their anticancer efficacy. | growingscience.com |
Mechanistic Insights from Computational Studies
Beyond predicting binding and activity, computational studies provide deep mechanistic insights into the chemical reactions and biological actions of indazole derivatives. Density Functional Theory (DFT) is a particularly powerful quantum mechanical method used for this purpose.
A recent study employed DFT to investigate the regioselective N1- and N2-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a scaffold closely related to 6-bromo-1H-indazol-3-amine. beilstein-journals.org The calculations revealed that a chelation mechanism involving a cesium catalyst directs the reaction to produce N1-substituted products, while other non-covalent interactions are responsible for the formation of N2-products. beilstein-journals.org Natural bond orbital (NBO) analyses of partial charges and Fukui indices for the indazole nitrogens further supported the proposed reaction pathways. beilstein-journals.org Such studies are crucial for developing synthetic protocols that can selectively produce a desired isomer, which is often a major challenge in heterocyclic chemistry. beilstein-journals.org
DFT has also been used to study the electronic properties of indazole derivatives themselves. In one investigation, the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap for a series of 26 novel indazole derivatives was calculated. rsc.org This energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. The study identified specific derivatives with the most substantial energy gaps, providing insights into their relative stability. rsc.org
Furthermore, computational approaches combining experimental data, such as NMR, with DFT calculations have been used to elucidate complex reaction mechanisms. acs.org For the formation of certain heterocyclic salts, DFT calculations helped to map concurring reaction pathways connected via a thermodynamically controlled cyclic intermediate, explaining phenomena that experimental data alone could not. acs.org These detailed mechanistic understandings allow for the rational design of synthetic routes and the prediction of reaction outcomes for complex heterocyclic systems like indazoles.
Applications of 6 Bromo 1h Indazol 3 Amine in Advanced Materials and Catalysis
Precursor for Advanced Materials
The indazole scaffold is recognized in materials chemistry for its favorable photophysical properties. researchgate.net The 6-bromo-1H-indazol-3-amine isomer combines this inherent potential with functional groups that are amenable to a variety of synthetic transformations, positioning it as a valuable precursor for more complex, functional organic materials. The bromine atom at the 6-position is particularly significant as it provides a reactive site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern materials synthesis. researchgate.netlibretexts.org This allows for the systematic extension of the π-conjugated system, a key design strategy for tuning the electronic and optical properties of organic materials.
In the field of organic electronics, materials with extensive π-conjugated systems are essential for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the molecular structure of the active materials. While specific applications of this compound in commercial OLED devices are not extensively documented in public literature, its potential as a building block is clear. researchgate.net
The core structure of this compound can be chemically modified to create larger, more complex molecules with desirable electronic characteristics. The bromine atom allows for the attachment of various aryl or vinyl groups through reactions like the Suzuki or Stille coupling, effectively extending the π-conjugation. libretexts.org The amino group can also be functionalized to further modify the molecule's properties or to improve solubility and processing characteristics. These modifications are crucial for tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn determines the material's charge transport capabilities and its emission color in OLEDs.
Table 1: Potential Synthetic Modifications of this compound for Organic Electronics
| Reaction Type | Functional Group Targeted | Potential Outcome | Relevance to Organic Electronics |
| Suzuki Coupling | Bromine at C6 | Attachment of aryl groups | Extension of π-conjugation, HOMO/LUMO level tuning |
| Stille Coupling | Bromine at C6 | Formation of C-C bonds | Creation of conjugated polymers |
| Buchwald-Hartwig Amination | Bromine at C6 | Attachment of different amine groups | Modification of charge transport properties |
| Acylation/Alkylation | Amino group at C3 | Introduction of solubilizing groups | Improved processability and film formation |
Role in Catalysis and Complex Formation with Metal Ions
The utility of this compound extends to the realm of catalysis, primarily through its ability to act as a ligand in the formation of metal complexes. The indazole ring contains two nitrogen atoms which, along with the exocyclic 3-amino group, can serve as coordination sites for a variety of transition metals. This chelating ability is fundamental to the design of catalysts for a wide range of organic transformations.
The formation of stable complexes with metal ions is a prerequisite for catalytic activity. pnrjournal.com Transition metals such as palladium, copper, rhodium, and ruthenium are central to modern catalysis, and their performance is often dictated by the electronic and steric properties of the surrounding ligands. mdpi.comnih.govnih.gov As a ligand, this compound can influence the reactivity of a metal center in several ways. The electron-donating amino group and the pyrazole-type nitrogens can modulate the electron density at the metal, while the bulky indazole framework can create a specific steric environment around the active site, potentially influencing the selectivity of a catalytic reaction. The bromine substituent, being electron-withdrawing, can also fine-tune the electronic character of the ligand and, consequently, the catalytic properties of the resulting metal complex.
While the direct application of this compound as a ligand in widely commercialized catalytic processes is not broadly reported, its structural motifs are relevant to established catalyst families. For instance, nitrogen-containing heterocyclic ligands are extensively used in palladium-catalyzed cross-coupling reactions and copper-catalyzed C-N bond formation reactions. libretexts.orgnih.gov
Table 2: Potential Catalytic Applications of Metal Complexes with this compound Ligands
| Metal Center | Potential Catalytic Reaction | Role of the Indazole Ligand |
| Palladium (Pd) | Cross-coupling (e.g., Suzuki, Heck) | Stabilize the metal center, influence selectivity |
| Copper (Cu) | C-N/C-O bond formation, Click Chemistry | Modulate redox potential, enhance reaction rates |
| Rhodium (Rh) | Hydrogenation, Hydroformylation | Control stereoselectivity, stabilize active species |
| Ruthenium (Ru) | Metathesis, Oxidation | Provide a robust coordination environment |
The development of specific catalysts based on this compound would involve the synthesis of its metal complexes and subsequent screening for activity in various chemical transformations. The modular nature of this compound allows for further derivatization to optimize ligand properties for specific catalytic applications.
Future Directions and Emerging Research Avenues for 6 Bromo 1h Indazol 3 Amine
Exploration of New Synthetic Methodologies
The development of efficient and scalable synthetic methods for 6-bromo-1H-indazol-3-amine and its parent indazole core is a significant area of ongoing research. Traditional methods are being re-evaluated and new strategies are being explored to improve yields, reduce byproducts, and accommodate a wider range of substrates. nih.govrsc.org
One promising approach involves the nitrosation of indoles to form 1H-indazole-3-carboxaldehydes, which are key intermediates for accessing various 3-substituted indazoles. nih.govrsc.org Researchers have optimized this process to be effective for both electron-rich and electron-poor indoles by carefully controlling reaction conditions, such as using a slightly acidic environment and slow addition of the indole (B1671886) to the nitrosating agent. nih.govrsc.org This method minimizes side reactions and significantly improves yields. nih.govrsc.org
Researchers are also exploring one-step synthesis methods and the use of alternative reagents to further streamline the production of indazole derivatives. sci-hub.se For instance, the synthesis of 5-bromo-1H-indazol-3-amine has been achieved by reacting 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine (B178648) hydrate (B1144303). mdpi.comresearchgate.net
Table 1: Comparison of Synthetic Methodologies for Indazole Derivatives
| Method | Starting Material | Key Reagents | Advantages | Reference |
|---|---|---|---|---|
| Nitrosation of Indoles | Indoles | NaNO₂, HCl | High yields, minimized side reactions, applicable to diverse indoles. | nih.govrsc.org |
| Regioselective Bromination and Cyclization | 2,6-dichlorobenzonitrile (B3417380) | NBS, Hydrazine | Cost-effective, scalable, avoids chromatography. | chemrxiv.orgnih.gov |
Advanced Spectroscopic and Computational Approaches
The structural and electronic properties of this compound and its derivatives are being investigated using a combination of advanced spectroscopic techniques and computational modeling. These approaches provide crucial insights into the molecule's behavior and guide the design of new compounds with desired properties.
Computational studies, often employing Density Functional Theory (DFT), are used to predict molecular geometries, electronic properties like HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP). researchgate.net These calculations help in understanding the reactivity and potential interaction sites of the molecule. researchgate.netuq.edu.auchemscene.com For example, computational models can predict the pharmacophoric features necessary for biological activity, aiding in the rational design of more potent derivatives.
Spectroscopic techniques such as FT-IR and NMR are essential for characterizing the synthesized compounds and confirming their structures. mdpi.comresearchgate.netresearchgate.net In some cases, X-ray crystallography is used to definitively determine the three-dimensional structure of these molecules. uq.edu.au The combination of experimental and theoretical spectroscopic data allows for a comprehensive understanding of the vibrational modes and electronic transitions within the molecule. researchgate.net
Table 2: Key Spectroscopic and Computational Data for Indazole Derivatives
| Technique/Parameter | Observation/Value | Significance | Reference |
|---|---|---|---|
| ¹H NMR | Aromatic protons typically appear at δ: 6–8 ppm. | Confirms the substitution pattern on the indazole ring. | mdpi.com |
| FT-IR | Characteristic peaks for N-H and C=N stretching. | Confirms the presence of the indazole core and amine group. | researchgate.netresearchgate.net |
| HOMO-LUMO Gap | Calculated to show charge transfer within the molecule. | Indicates the molecule's electronic excitability and reactivity. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites. | Predicts sites for intermolecular interactions. | researchgate.net |
Development of Novel Functionalizations and Derivatives
A major thrust of current research is the synthesis of novel derivatives of this compound to explore new biological activities and material applications. chemimpex.comresearchgate.net The bromine atom at the 6-position and the amine group at the 3-position serve as versatile handles for a wide range of chemical modifications. chemimpex.comchemimpex.com
One area of active investigation is the synthesis of 1,2,3-triazole derivatives tethered to the 6-bromo-1H-indazole scaffold. researchgate.netresearchgate.net These compounds are synthesized via 1,3-dipolar cycloaddition reactions and have shown promise as antimicrobial agents. researchgate.netresearchgate.net
Furthermore, the indazole core is being incorporated into more complex molecular architectures through strategies like molecular hybridization. mdpi.comresearchgate.netnih.gov For instance, researchers have designed and synthesized 1H-indazole-3-amine derivatives linked to other heterocyclic systems, which have been evaluated for their anticancer properties. mdpi.comresearchgate.net These studies have identified compounds with potent inhibitory effects against various cancer cell lines. mdpi.comresearchgate.net
The development of these novel derivatives often involves multi-step synthetic sequences, including reactions such as Suzuki coupling to introduce aryl or heteroaryl groups at the 6-position, followed by acylation and further coupling reactions at the 3-amino group. mdpi.comresearchgate.net
Table 3: Examples of Novel Derivatives and Their Potential Applications
| Derivative Class | Synthetic Strategy | Potential Application | Reference |
|---|---|---|---|
| 1,2,3-Triazole Hybrids | 1,3-Dipolar Cycloaddition | Antimicrobial | researchgate.netresearchgate.net |
| Amide-Linked Hybrids | Acylation and Coupling Reactions | Anticancer | mdpi.comresearchgate.net |
Industrial Scale-Up and Process Optimization
As promising applications for this compound and its derivatives emerge, particularly in the pharmaceutical industry, the need for robust and efficient industrial-scale synthesis becomes paramount. bldpharm.com Research in this area focuses on process optimization to ensure cost-effectiveness, safety, and high purity of the final product.
Key aspects of process optimization include the selection of inexpensive and readily available starting materials, minimizing the number of synthetic steps, and avoiding hazardous reagents and complex purification methods like column chromatography. chemrxiv.orgnih.govsciencefeatured.com The development of the synthesis for 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile is a prime example of successful process optimization for a key pharmaceutical intermediate. chemrxiv.orgnih.govsciencefeatured.com
For large-scale production, reaction conditions are meticulously controlled. This includes optimizing reagent ratios to minimize the formation of byproducts, controlling temperature to prevent side reactions, and utilizing suitable reactor designs to ensure efficient mixing and heat transfer. For instance, in bromination reactions, a slight excess of the brominating agent like N-bromosuccinimide (NBS) might be used, and the reaction temperature is carefully managed to ensure regioselectivity.
Purification strategies for large-scale production often rely on crystallization rather than chromatography. mdpi.com Researchers have demonstrated that for certain indazole derivatives, treatment of the crude product with a specific solvent mixture can selectively precipitate the desired isomer in high purity. mdpi.com
The development of such optimized industrial processes is crucial for making drugs derived from this compound more accessible and affordable. sciencefeatured.com
Q & A
Q. What in silico tools predict the metabolic stability of this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
